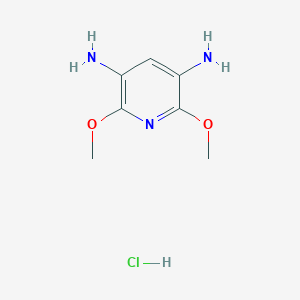

2,6-Dimethoxypyridine-3,5-diamine hydrochloride

Übersicht

Beschreibung

2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its yellow to brown solid form and is typically stored at temperatures between 2-8°C .

Vorbereitungsmethoden

The synthesis of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethoxypyridine with ammonia under specific conditions to introduce the diamine groups at the 3 and 5 positions of the pyridine ring. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2,6-Dimethoxypyridine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxypyridine-3,5-diamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reactant in organic synthesis to create various pyridine derivatives.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethoxypyridine-3,5-diamine hydrochloride can be compared with other similar compounds, such as:

2,6-Dimethoxypyridine: Lacks the diamine groups at the 3 and 5 positions.

3,5-Diaminopyridine: Lacks the methoxy groups at the 2 and 6 positions.

2,6-Dimethoxypyridine-3,5-diamine dihydrochloride: A similar compound with a different salt form.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2,6-Dimethoxypyridine-3,5-diamine hydrochloride (DMDA) is a pyridine derivative notable for its potential biological activities. This compound is characterized by its unique structure, featuring two methoxy groups and two amino groups, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of DMDA, including its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂ClN₃O₂

- Molecular Weight : Approximately 205.64 g/mol

- Functional Groups : Two methoxy groups at positions 2 and 6, amino groups at positions 3 and 5.

The presence of multiple amino groups enhances the compound's reactivity, making it a candidate for various therapeutic applications. Its hydrochloride form improves solubility in aqueous environments, facilitating biological assays.

The biological activity of DMDA is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to active sites, allowing DMDA to act as either an inhibitor or activator of enzymatic reactions. Preliminary studies suggest that DMDA may inhibit certain bacterial strains and exhibit anti-inflammatory properties, although the precise mechanisms remain under investigation .

Antimicrobial Properties

In vitro studies have demonstrated that DMDA exhibits significant antimicrobial activity against various bacterial strains. Research indicates that DMDA's structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

DMDA has also been investigated for its potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Safety Profile

Safety assessments conducted on DMDA reveal a favorable profile with minimal irritant properties. In studies involving guinea pigs, a 3% aqueous dilution of DMDA showed no signs of skin irritation or sensitization after repeated application . Furthermore, no eye irritant effects were noted in tests where the compound was applied directly to the eyes of guinea pigs .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Diamino-2,6-dimethoxypyridine dihydrochloride | C₇H₁₂ClN₃O₂ | Contains two hydrochloride ions; higher solubility |

| 2-Amino-6-methoxypyridine | C₇H₉N | Lacks a second amino group; simpler structure |

| 4-Methyl-2,6-dimethoxypyridine | C₉H₁₁N | Methyl group substitution alters biological activity |

The variations in functional groups among these compounds significantly influence their reactivity and biological properties.

Case Studies and Research Findings

Several studies have explored the biological implications of DMDA:

- Antimicrobial Activity : A study reported that DMDA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research demonstrated that DMDA reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammation .

- Toxicological Assessments : Comprehensive toxicological evaluations revealed that DMDA poses low toxicity risks at therapeutic doses, making it a promising candidate for further drug development .

Eigenschaften

IUPAC Name |

2,6-dimethoxypyridine-3,5-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;;/h3H,8-9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKIQFYYHZPIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56216-28-5 | |

| Record name | 2,6-Dimethoxy-3,5-pyridinediamine HCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056216285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diamino-2,6-dimethoxypyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H109UIY001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.